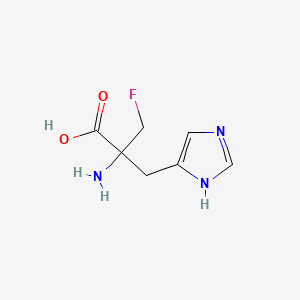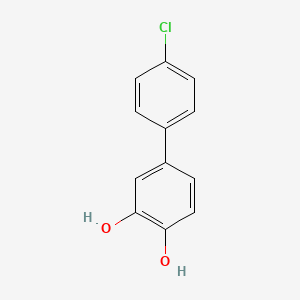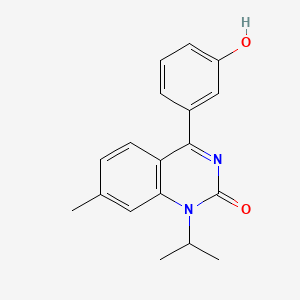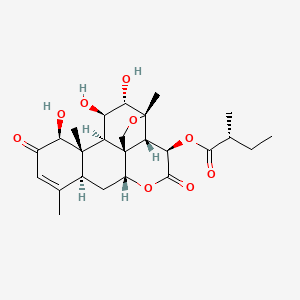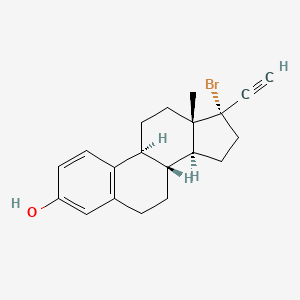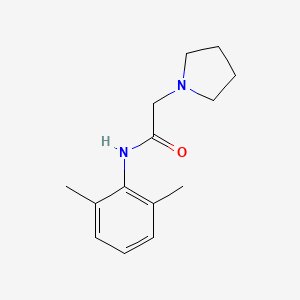
Pyrrocaine
描述
Pyrrocaine is a local anesthetic drug known for its efficacy in blocking motor and sensory nerves. It is chemically identified as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide. This compound’s anesthetic properties are comparable to those of lidocaine, but it is considered to be somewhat safer, with fewer side effects such as methemoglobinemia .
准备方法
合成路线和反应条件: 吡咯卡因的合成涉及在2,6-二甲基苯胺和氯乙酰氯之间形成酰胺键,然后用吡咯烷取代卤素 。反应条件通常包括:
步骤 1: 2,6-二甲基苯胺和氯乙酰氯之间的酰胺形成。
步骤 2: 用吡咯烷取代剩余的卤素,完成合成。
工业生产方法: 吡咯卡因的工业生产遵循类似的合成路线,但规模更大,确保最终产品的纯度和一致性。该过程涉及严格控制反应条件和纯化步骤,以满足医药标准。
化学反应分析
反应类型: 吡咯卡因经历几种类型的化学反应,包括:
氧化: 吡咯卡因在特定条件下可以被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以改变吡咯卡因内的官能团,从而改变其药理特性。
取代: 吡咯卡因可以发生取代反应,特别是在酰胺和芳香位置。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应。
主要形成的产物: 这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原会产生胺衍生物。
科学研究应用
作用机制
吡咯卡因通过抑制周围神经神经元细胞膜中电压门控钠通道的钠离子内流来发挥作用 。这种抑制阻止了动作电位的产生,从而阻断了神经信号传导并产生麻醉作用。分子靶点包括钠通道,所涉及的途径主要与神经冲动传递有关。
类似化合物:
普鲁卡因: 另一种局部麻醉药,具有类似的作用机制,但化学结构不同.
吡咯卡因的独特性: 吡咯卡因在其功效和安全性的平衡中是独一无二的。与其他一些局部麻醉药相比,它提供有效的麻醉,副作用更少。它的化学结构使其能够与钠通道特异性相互作用,使其成为临床和研究环境中宝贵的化合物。
相似化合物的比较
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: Widely used local anesthetic with a faster onset and longer duration of action compared to pyrrocaine.
Articaine: A modern alternative to procaine and lidocaine, known for its superior efficacy and safety profile.
Uniqueness of this compound: this compound is unique in its balance of efficacy and safety. It provides effective anesthesia with fewer side effects compared to some other local anesthetics. Its chemical structure allows for specific interactions with sodium channels, making it a valuable compound in both clinical and research settings.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGKECKIVYHTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2210-64-2 (mono-hydrochloride) | |
| Record name | Pyrrocaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046150 | |
| Record name | Pyrrocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2210-77-7 | |
| Record name | Pyrrocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrocaine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






